2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-14(2)17(19)18(21)20-11-9-16(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZZICYZZKPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring, which is a common structural motif in many bioactive molecules. Its structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 288.43 g/mol
- CAS Number : 202124-60-5
Central Nervous System (CNS) Modulation
Research indicates that compounds similar to 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one exhibit potential as CNS modulators. For example, studies on benzylpiperidine derivatives have shown their effectiveness as selective antagonists for chemokine receptors, which are implicated in various neurological disorders . The structure-activity relationship (SAR) studies suggest that modifications at the benzylpiperidine moiety can enhance binding affinity and selectivity for specific receptors, making these compounds valuable in developing treatments for conditions like depression and anxiety.
Antidepressant Activity
The compound’s analogs have been investigated for their antidepressant properties. A study demonstrated that certain benzylpiperidine derivatives could significantly reduce depressive-like behavior in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine . This positions this compound as a candidate for further exploration in antidepressant drug development.
Anti-inflammatory Effects
In vitro studies have indicated that benzylpiperidine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The mechanism involves the modulation of immune cell signaling pathways, which could lead to therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Data Table: Summary of Pharmacological Studies
Case Study 1: CNS Modulation
A recent study explored the effects of a related compound on anxiety-like behaviors in rodents. The compound was administered at varying dosages, showing a dose-dependent reduction in anxiety levels measured by the elevated plus maze test. The results suggest that compounds with similar structures may serve as effective anxiolytics.
Case Study 2: Antidepressant Efficacy
In another investigation, researchers evaluated the antidepressant effects of a series of benzylpiperidine derivatives, including this compound. Behavioral assays indicated significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Benzyl 4-Aminopiperidine-1-carboxylate
- Structure: A piperidine ring with a benzyl carbamate group at the 1-position and an amino group at the 4-position.
- Key Differences: Replaces the pentanone backbone of the target compound with a carbamate group, reducing lipophilicity.
- Properties: Molecular formula C₁₃H₁₈N₂O₂ (MW: 234.3 g/mol). Limited toxicological data available, with safety protocols emphasizing eye, skin, and ingestion precautions .
- Applications: Potential intermediate in drug synthesis, though less structurally complex than the target compound.
(S)-2-Amino-1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
- Structure: Features a cyclopropyl-methylamine substituent on the piperidine ring and a butanone backbone.
- Key Differences : Cyclopropyl group enhances metabolic stability compared to the target compound’s benzyl group. Stereospecific (S)-configuration may influence receptor binding .
- Applications : Likely explored for central nervous system (CNS) targeting due to structural similarity to neuroactive compounds.
Piperazine Derivatives (e.g., 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Structure: Pyrido-pyrimidinone core with piperazine/piperidine substituents and benzodioxol groups.
- Key Differences : Heterocyclic core and benzodioxol substituents confer distinct electronic properties. Methyl or dimethyl groups on piperazine improve solubility .
- Applications : Investigated for kinase inhibition or antimicrobial activity, diverging from the target compound’s undefined pharmacological niche.
Amino-Ketone Derivatives
2-Amino-1-(2-Hydroxyphenyl)ethanone
- Structure: Aromatic hydroxyphenyl group linked to an amino-ketone.
- Key Differences: Lacks the piperidine ring; phenolic hydroxyl increases polarity and reduces blood-brain barrier penetration compared to the target compound .
- Synthesis : Prepared via hydriodic acid reduction, contrasting with the target compound’s likely reductive amination or nucleophilic substitution routes.
1-(2-Amino-1-(4-Methoxyphenyl)-ethyl)-cyclohexanol Monoacetate
- Structure: Cyclohexanol backbone with 4-methoxyphenylethyl and amino-acetate groups.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges: The discontinuation of this compound suggests difficulties in scaling synthesis or isolating stereoisomers, a common issue with branched amino-ketones .
- Pharmacological Potential: Piperidine/piperazine derivatives like those in and are prioritized in drug discovery due to improved solubility and target selectivity, whereas the target compound’s benzyl group may limit bioavailability .
- Safety Gaps: Analogues such as Benzyl 4-aminopiperidine-1-carboxylate highlight the need for rigorous toxicological profiling of understudied piperidine derivatives .
Biological Activity
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one, also known by its CAS number 1008050-64-3, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related case studies.
- Molecular Formula : C18H28N2O
- Molecular Weight : 288.4277 g/mol
Research indicates that compounds containing the benzylpiperidine structure, such as this compound, often interact with various neurotransmitter systems. Specifically, they may exhibit binding affinity for sigma receptors, which are implicated in a range of neurological processes.
Sigma Receptor Binding
A study on related compounds demonstrated that derivatives of benzylpiperidine exhibit higher affinity for sigma1 receptors compared to sigma2 receptors. The binding affinities were influenced by substitutions on the aromatic rings of the compounds, affecting their pharmacological profiles significantly .
Biological Activity and Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuropharmacological | Potential modulation of neurotransmitter systems, particularly in pain and mood regulation. |
| Antiproliferative | Compounds with similar structures have shown activity against various cancer cell lines. |
| Inhibition | May act as an inhibitor in specific enzymatic pathways related to inflammation and cancer progression. |
Antiproliferative Activity
A study highlighted the antiproliferative effects of benzylpiperidine derivatives on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The IC50 values ranged from 19.9 to 75.3 µM, indicating significant potential for further development as anticancer agents .
Sigma Receptor Affinity
In a comparative analysis of various piperidine derivatives, it was found that certain modifications could enhance selectivity and potency at sigma receptors. For instance, specific substitutions led to a >60-fold increase in selectivity for sigma1 over sigma2 receptors . This suggests that this compound may be optimized for similar effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one, and what analytical methods are used for characterization?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions involving 4-benzylpiperidine and methylpentanone precursors. Key steps include:
- Use of Boc-protected intermediates to stabilize reactive amine groups during synthesis .
- Characterization via -NMR (400 MHz, CDCl/DMSO-d) to confirm stereochemistry and -NMR to verify carbonyl functionality .
- Mass spectrometry (API-2000 LC/MS) for molecular ion detection and purity assessment (>95%) .
- Data Table :
| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Boc-protected amine | DCM | 0–25°C | 78 | 97% |
| Methylpentanone derivative | MeOH | Reflux | 65 | 95% |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to unstudied toxicological properties .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Comparative Analysis : Cross-validate data using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives .
- Structural Profiling : Employ 3D-QSAR models to correlate substituent effects (e.g., benzyl vs. methyl groups) with activity variations .
- Case Study : A 2013 study found that N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N’-diphenylureas showed divergent CCR5 antagonism due to stereochemical differences (IC range: 0.8–12 μM) .
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted applications?
- Methodology :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) to enhance blood-brain barrier penetration .
- Metabolic Stability : Use deuterated analogs (e.g., 2-propanone-d) to slow hepatic clearance, as seen in related compounds .
- In Silico Modeling : Apply molecular dynamics simulations to predict binding affinity to neurological targets (e.g., dopamine receptors) .
Q. How do structural modifications impact its selectivity for kinase targets?
- Methodology :
- SAR Studies : Replace the benzyl group with substituted phenyl rings (e.g., 4-methyl or 3-methoxy) to modulate kinase inhibition. For example:
- 4-Methylphenyl analogs showed 10-fold higher selectivity for JAK2 over JAK1 .
- 3-Methoxy derivatives exhibited reduced off-target binding (Ki: 2 nM vs. 50 nM for wild-type) .
- Crystallography : Co-crystallize derivatives with kinase domains to identify critical hydrogen-bonding interactions .
Data Contradiction Analysis
Q. Why do different synthetic routes yield variable purity levels, and how can this be addressed?
- Root Cause :
- Reagent Quality : Lower-purity starting materials (e.g., 97% vs. 99%) introduce byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may degrade acid-sensitive intermediates .
- Resolution :
- Use column chromatography (silica gel, hexane/EtOAc gradient) to achieve ≥98% purity .
- Implement in-process LC-MS monitoring to detect impurities early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
